Cas no 1248059-05-3 (N-cyclobutylquinazolin-4-amine)

N-cyclobutylquinazolin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N-cyclobutylquinazolin-4-amine
- AKOS011702266
- F6546-1512
- 1248059-05-3
-
- Inchi: 1S/C12H13N3/c1-2-7-11-10(6-1)12(14-8-13-11)15-9-4-3-5-9/h1-2,6-9H,3-5H2,(H,13,14,15)
- InChI Key: VPVOFEFTKDAISS-UHFFFAOYSA-N
- SMILES: N(C1C2C=CC=CC=2N=CN=1)C1CCC1
Computed Properties
- Exact Mass: 199.110947427g/mol
- Monoisotopic Mass: 199.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 37.8Ų
N-cyclobutylquinazolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6546-1512-2μmol |
N-cyclobutylquinazolin-4-amine |
1248059-05-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6546-1512-20mg |
N-cyclobutylquinazolin-4-amine |
1248059-05-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6546-1512-30mg |
N-cyclobutylquinazolin-4-amine |
1248059-05-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6546-1512-10mg |
N-cyclobutylquinazolin-4-amine |
1248059-05-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6546-1512-15mg |
N-cyclobutylquinazolin-4-amine |
1248059-05-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6546-1512-40mg |
N-cyclobutylquinazolin-4-amine |
1248059-05-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6546-1512-25mg |
N-cyclobutylquinazolin-4-amine |
1248059-05-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6546-1512-50mg |
N-cyclobutylquinazolin-4-amine |
1248059-05-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6546-1512-100mg |
N-cyclobutylquinazolin-4-amine |
1248059-05-3 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6546-1512-4mg |
N-cyclobutylquinazolin-4-amine |
1248059-05-3 | 4mg |
$66.0 | 2023-09-08 |
N-cyclobutylquinazolin-4-amine Related Literature
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
3. Book reviews
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
Additional information on N-cyclobutylquinazolin-4-amine
Recent Advances in the Study of N-cyclobutylquinazolin-4-amine (CAS: 1248059-05-3) in Chemical Biology and Pharmaceutical Research
N-cyclobutylquinazolin-4-amine (CAS: 1248059-05-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activities. The quinazoline scaffold, to which this compound belongs, is well-known for its versatility in drug design, particularly in targeting protein kinases and other key enzymes involved in disease pathways.
Recent studies have highlighted the efficient synthetic routes for N-cyclobutylquinazolin-4-amine, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that reduces byproduct formation and improves scalability. This advancement is critical for future preclinical and clinical studies, ensuring a reliable supply of the compound for further investigation.
In terms of biological activity, N-cyclobutylquinazolin-4-amine has shown promising results as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy. Preliminary in vitro studies demonstrated potent inhibitory effects against EGFR mutant cell lines, with IC50 values in the low nanomolar range. These findings suggest potential applications in treating EGFR-driven cancers, such as non-small cell lung cancer (NSCLC).
Further research has explored the compound's selectivity profile, comparing its activity against a panel of 50 human kinases. The results, published in a 2024 study in ACS Chemical Biology, revealed high selectivity for EGFR over other kinases, minimizing the risk of off-target effects. This selectivity is attributed to the cyclobutyl moiety, which appears to enhance binding specificity within the ATP-binding pocket of EGFR.
Beyond oncology, recent investigations have uncovered potential applications of N-cyclobutylquinazolin-4-amine in inflammatory diseases. A 2023 study in Biochemical Pharmacology reported its ability to modulate NF-κB signaling, a key pathway in chronic inflammation. These findings open new avenues for repurposing this compound in autoimmune and inflammatory conditions.
In conclusion, N-cyclobutylquinazolin-4-amine represents a versatile scaffold with multiple therapeutic potentials. Current research efforts are focused on optimizing its pharmacokinetic properties and evaluating its efficacy in animal models. The compound's unique combination of synthetic accessibility, target selectivity, and diverse biological activities positions it as a promising candidate for further drug development across multiple disease areas.
1248059-05-3 (N-cyclobutylquinazolin-4-amine) Related Products
- 553643-52-0(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid)
- 1864724-99-1(2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide)
- 111469-81-9(Naltrindole hydrochloride)
- 1602053-24-6(5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid)
- 879503-16-9(4-(1-methyl-1H-indol-3-yl)butan-2-ol)
- 886500-93-2(4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene)
- 60207-19-4(1-(4-Chloro-2-methoxy-phenyl)-ethanone)
- 2228487-05-4(2-2-(morpholin-4-yl)phenylacetaldehyde)
- 1805869-09-3(Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate)
- 590376-88-8(5-(4-Ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol)




